molecular formula C4H4FeO4 B157808 Ferrous succinate CAS No. 10030-90-7

Ferrous succinate

Número de catálogo: B157808
Número CAS: 10030-90-7
Peso molecular: 171.92 g/mol
Clave InChI: MDXRFOWKIZPNTA-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El succinato ferroso, también conocido como succinato de hierro, es un compuesto químico con la fórmula molecular C₄H₄FeO₄. Se utiliza comúnmente como suplemento de hierro para tratar y prevenir la anemia por deficiencia de hierro. El compuesto se caracteriza por su alto contenido de hierro y biodisponibilidad, lo que lo convierte en un tratamiento eficaz para las condiciones relacionadas con la deficiencia de hierro .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El succinato ferroso se puede sintetizar utilizando hexahidrato de succinato de sodio y heptahidrato de sulfato de hierro como materiales de partida. La reacción implica la disolución de estos compuestos en agua desionizada, seguida de la adición de un antioxidante para evitar la oxidación del hierro ferroso a hierro férrico. La mezcla se calienta y agita para facilitar la reacción .

Métodos de Producción Industrial: En entornos industriales, la preparación de succinato ferroso implica pasos similares, pero a mayor escala. El proceso incluye el uso de reactores donde las materias primas se mezclan y calientan bajo condiciones controladas. La adición de antioxidantes es crucial para mantener la estabilidad del hierro ferroso durante la reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones: El succinato ferroso experimenta diversas reacciones químicas, incluyendo:

    Oxidación: El succinato ferroso puede oxidarse a succinato férrico en presencia de agentes oxidantes.

    Reducción: Se puede reducir de nuevo a succinato ferroso a partir de succinato férrico utilizando agentes reductores.

    Sustitución: El ligando succinato puede ser sustituido por otros ligandos en reacciones de química de coordinación.

Reactivos y Condiciones Comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio y ácido ascórbico.

    Sustitución: Ligandos como el ácido etilendiaminotetraacético (EDTA) pueden utilizarse para reacciones de sustitución.

Productos Principales:

4. Aplicaciones en Investigación Científica

El succinato ferroso tiene una amplia gama de aplicaciones en investigación científica:

Aplicaciones Científicas De Investigación

Iron Deficiency Anemia Treatment

One of the primary applications of ferrous succinate is in the treatment of iron deficiency anemia (IDA). IDA affects a significant portion of the population, particularly women and children. This compound has been shown to effectively increase ferritin levels and transferrin saturation in patients with IDA.

Case Study: Efficacy in Heart Failure Patients

A pilot study involving patients with heart failure (HF) demonstrated that oral this compound significantly increased iron uptake, nearly doubling ferritin levels after three months of treatment. The study included 16 patients and showed a notable increase in transferrin saturation (TSAT) as well, challenging previous beliefs that oral iron could not effectively improve iron levels in this population .

Table 1: Laboratory Results from Heart Failure Study

Time PointFerritin Level (ng/ml)TSAT (%)
BaselineXY
6 WeeksAB
3 MonthsCD

Bioavailability and Pharmacokinetics

Research has indicated that this compound has a favorable bioavailability profile compared to other iron supplements. A comparative study assessed the pharmacokinetics of this compound formulations, revealing that both test and reference formulations met bioequivalence criteria established by regulatory authorities .

Table 2: Pharmacokinetic Parameters

ParameterTest Formulation (this compound)Reference Formulation
C(max) (μg/L)29813028
AUC(0-last) (μg/L/h)4846048390
T(max) (hours)4.33.7

Sustained-Release Formulations

To enhance patient compliance and minimize gastrointestinal side effects, sustained-release formulations of this compound have been developed. These formulations aim to reduce irritant reactions in the gastrointestinal tract while maintaining effective iron absorption .

Case Study: Sustained-Release Preparation

A study on sustained-release preparations demonstrated improved tolerability and consistent release profiles, making them suitable for industrial production and clinical use.

Role in Pregnancy

This compound is also utilized during pregnancy to prevent and treat anemia, which can adversely affect both maternal health and fetal development. Its efficacy in increasing hemoglobin levels makes it a preferred choice among healthcare providers .

Comparative Efficacy Against Other Iron Supplements

In comparative studies, this compound has been shown to perform better than other forms such as ferrous sulfate or fumarate regarding absorption rates and side effects .

Table 3: Comparison of Iron Supplements

SupplementEfficacySide Effects
This compoundHighLow
Ferrous SulfateModerateModerate to High
Ferrous FumarateLowModerate

Mecanismo De Acción

El principal mecanismo de acción del succinato ferroso implica su papel en la producción de hemoglobina. El hierro es un componente crucial de la hemoglobina, y su deficiencia conduce a una disminución de la producción de hemoglobina, lo que resulta en anemia. El succinato ferroso repone las reservas de hierro en el cuerpo, lo que aumenta la producción de hemoglobina y alivia la anemia. El compuesto se dirige a diversas proteínas implicadas en el metabolismo del hierro, incluyendo la proteína 1 del receptor de transferrina y la cadena pesada de ferritina .

Compuestos Similares:

  • Sulfato ferroso
  • Gluconato ferroso
  • Fumarato ferroso
  • Bisglicinato ferroso

Comparación:

El succinato ferroso es único debido a su alto contenido de hierro y biodisponibilidad, lo que lo convierte en un tratamiento eficaz para la anemia por deficiencia de hierro con menos efectos secundarios en comparación con algunos otros suplementos de hierro .

Actividad Biológica

Ferrous succinate is a compound used primarily in the treatment of iron deficiency anemia (IDA). This article explores its biological activity, focusing on its pharmacokinetics, efficacy, and safety based on diverse research findings and case studies.

This compound is an iron salt formed from succinic acid, which plays a crucial role in enhancing iron absorption. The succinate moiety improves the solubility and bioavailability of iron, particularly in the gastrointestinal tract. This compound releases iron ions in a controlled manner, which may reduce gastrointestinal side effects commonly associated with other iron supplements.

Pharmacokinetics and Bioavailability

The bioavailability of this compound has been studied extensively. A comparative study assessed the pharmacokinetics of this compound against other iron formulations. The results indicated that this compound has a favorable absorption profile:

Parameter This compound Reference Formulation
C(max) (μg/L)29813028
AUC(0-last) (μg/L/h)4846048390
T(max) (hours)4.33.7

Both formulations were well tolerated, with mild adverse effects reported in a small percentage of subjects .

Case Studies

  • Heart Failure Patients : A pilot study involving patients with heart failure (HF) demonstrated that oral this compound significantly increased ferritin levels and transferrin saturation after three months of treatment. The study showed that patients with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF) responded similarly to treatment, challenging previous assumptions about oral iron therapy's effectiveness in this population .
  • Iron Deficiency Anemia Treatment : A systematic review highlighted that this compound exhibited superior efficacy and tolerability compared to traditional ferrous sulfate treatments. Patients receiving this compound had shorter treatment durations while achieving similar or better outcomes regarding serum iron levels .

Safety Profile

The safety of this compound has been evaluated in various studies, revealing a low incidence of adverse effects compared to other iron supplements. In one analysis, all reported adverse drug reactions (ADRs) associated with this compound were mild and resolved without intervention .

Comparative Studies

A systematic review comparing various oral iron preparations indicated that this compound had lower rates of gastrointestinal side effects, making it a preferable option for patients who are sensitive to traditional iron supplements .

Propiedades

IUPAC Name

butanedioate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXRFOWKIZPNTA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent)
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

171.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10030-90-7
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iron succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous succinate
Reactant of Route 2
Ferrous succinate
Reactant of Route 3
Reactant of Route 3
Ferrous succinate
Reactant of Route 4
Ferrous succinate
Reactant of Route 5
Ferrous succinate
Reactant of Route 6
Ferrous succinate
Customer
Q & A

Q1: What is ferrous succinate and why is it used medically?

A1: this compound is an iron salt commonly used to treat iron deficiency anemia [, , ]. It provides a bioavailable source of iron, an essential component of hemoglobin, which carries oxygen throughout the body.

Q2: How does this compound compare to other iron supplements like ferrous sulfate in terms of effectiveness?

A2: Research suggests that this compound and ferrous sulfate have comparable effectiveness in treating iron deficiency anemia [, , ]. Both are viable options, but individual patient tolerance and side effects may vary.

Q3: Can the administration route of this compound influence its effectiveness in treating iron deficiency anemia?

A3: Yes, studies show that intravenous administration of iron, including iron sucrose, leads to a faster and greater increase in hemoglobin levels compared to oral iron supplementation, including this compound, in hemodialysis patients [, , , ]. While oral this compound remains a common treatment option, intravenous iron demonstrates superior efficacy in specific patient populations.

Q4: Does the presence of Helicobacter pylori infection impact the effectiveness of this compound in treating iron deficiency anemia?

A4: Yes, treating Helicobacter pylori infection alongside this compound supplementation has been shown to improve treatment outcomes in patients with both conditions [, ]. Eradicating Helicobacter pylori may enhance iron absorption and utilization, leading to a more effective treatment for iron deficiency anemia.

Q5: Are there any formulations or strategies to improve the bioavailability of this compound?

A6: Yes, research has explored combining this compound with succinic acid as an "absorption-improver" []. This approach aims to enhance iron absorption in the gut, potentially leading to greater efficacy at lower doses.

Q6: Does oral contraceptive use affect the absorption of this compound?

A7: Based on available research, oral contraceptive use in women without iron deficiency does not appear to significantly impact the absorption rate of this compound [].

Q7: Are there any promising alternatives to traditional iron supplements like this compound?

A8: Research is exploring novel iron delivery systems, such as thiolated human-like collagen-iron complexes []. These complexes aim to deliver iron more efficiently and with higher bioavailability compared to traditional iron salts, potentially leading to better treatment outcomes and fewer side effects.

Q8: What are some future research directions for this compound and iron deficiency treatment?

A8: Future research may focus on:* Optimizing iron delivery systems to enhance bioavailability and reduce side effects.* Investigating personalized iron therapy based on individual patient characteristics and needs.* Exploring the relationship between iron status, gut microbiome, and treatment response. * Identifying novel biomarkers for iron deficiency and monitoring treatment efficacy.

Q9: Can this compound play a role in mitigating the toxic effects of nanoparticles?

A10: Emerging research suggests that this compound, along with other ferrous iron-containing agents, may help protect vascular endothelial cells from the toxic effects of cobalt nanoparticles (CoNPs) []. The mechanism appears to involve inhibiting the activation of hypoxia-inducible factor-1α (HIF-1α), which is implicated in CoNP toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.